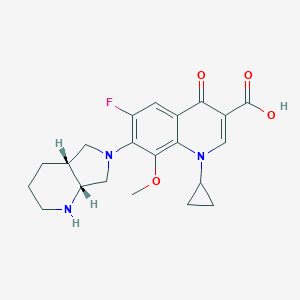

Moxifloxacin isoMer

概要

説明

Moxifloxacin is used to treat bacterial infections in many different parts of the body. It is also used to treat and prevent plague (including pneumonic and septicemic plague). Moxifloxacin belongs to the class of medicines known as quinolone antibiotics. It works by killing bacteria or preventing their growth .

Synthesis Analysis

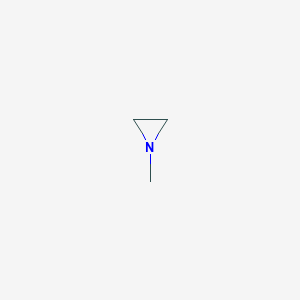

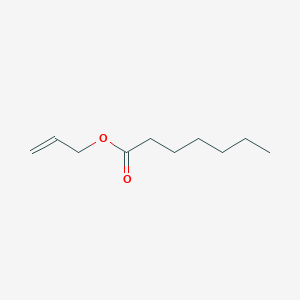

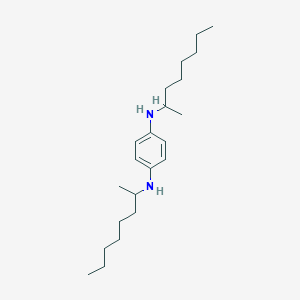

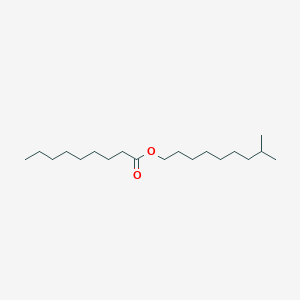

The synthesis of deuterium-labeled moxifloxacin was described starting from furo[3,4-b]pyridine-5, 7-dione. A seven-step synthesis was used, and deuteriums were incorporated in positions 14, 20 of the pyrrolo ring of moxifloxacin . Another process for the synthesis of moxifloxacin hydrochloride was described, which involved the creation of a new polymorph of moxifloxacin hydrochloride .Molecular Structure Analysis

The structures of the complexes were elucidated on the basis of elemental analyses, electronic, IR, Raman, and 1H NMR spectra .Chemical Reactions Analysis

A spectrofluorimetric approach was established for the investigation of moxifloxacin in pure forms, pharmaceutical preparations, and biological fluids. The approach involves forming a binary complex of moxifloxacin and eosin Y in an acetate buffer with a pH of 3.6 . Another study reported that the drug was subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation .Physical And Chemical Properties Analysis

Moxifloxacin has a molecular weight of 401.43 and a chemical formula of C21H24FN3O4. It is soluble in DMSO . A stereospecific LC method was developed for the separation and quantification of moxifloxacin and its (R,R)-enantiomer in bulk drug .科学的研究の応用

Interaction with DNA : Moxifloxacin's interaction with calf thymus DNA (ct-DNA) was studied using fluorescence quenching. The results indicated an intercalative binding mode and a static quenching mechanism, suggesting hydrogen bonding and Van der Waals forces as the main interaction forces. This interaction is significant for further studies and clinical applications of antibiotics (Lv et al., 2014).

Antimycobacterial Activity : Moxifloxacin has demonstrated significant activity against various mycobacteria, including Mycobacterium tuberculosis, making it a promising antimycobacterial agent (Gillespie & Billington, 1999).

Treatment of Pulmonary Tuberculosis : In a randomized study, moxifloxacin showed early bactericidal activity in the treatment of pulmonary tuberculosis, comparable to that of isoniazid (Pletz et al., 2004).

Ocular Delivery System : Moxifloxacin nanoparticles using Ion Exchange Resin (IER) were developed for ocular administration, exhibiting sustained release patterns and potential for reducing dosing frequency (Vyas et al., 2020).

Broad Spectrum Antibacterial Activity : Moxifloxacin is used in treating acute exacerbations of chronic bronchitis, community-acquired pneumonia, acute bacterial sinusitis, and uncomplicated skin and skin structure infections due to its broad antibacterial spectrum (Keating & Scott, 2004).

Safety Profile : The safety profile of moxifloxacin was evaluated, particularly for respiratory tract infections. It showed a relatively low incidence of adverse effects compared to other fluoroquinolones (Bambeke & Tulkens, 2009).

Pharmacokinetics Interactions : A study on the effect of rifampicin and isoniazid on moxifloxacin's pharmacokinetics showed significant interactions, particularly with rifampicin, which may affect treatment efficacy (Ramachandran et al., 2012).

Treatment of Drug-Susceptible Tuberculosis : Moxifloxacin is being investigated in novel drug regimens for treating drug-susceptible tuberculosis. Its standard dosage may be suboptimal in some patients, indicating the need for further research on dosage optimization (Naidoo et al., 2017).

Controlled Drug Delivery : Development of moxifloxacin-loaded PLGA nanoparticles with coatings for controlled drug delivery, leading to potential reduced dosing frequency and minimized drug resistance (Mustafa et al., 2017).

Protective Role in Cytotoxicity : A study investigated the protective role of resveratrol against cytotoxicity caused by moxifloxacin, suggesting potential supplementary regimens to increase treatment safety (Tsai et al., 2015).

作用機序

Target of Action

Moxifloxacin IsoMer primarily targets two enzymes: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .

Mode of Action

This compound is bactericidal and its mode of action depends on blocking bacterial DNA replication . It binds to the DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two . Notably, the drug has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The bactericidal action of this compound results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the replication, transcription, and repair of bacterial DNA .

Pharmacokinetics

This compound is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues . The main metabolites are N-sulphate (M1) and acylglucuronide (M2) .

Result of Action

The bactericidal action of this compound results in the death of the bacteria. It is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . It is used for the treatment of various bacterial infections including sinusitis, pneumonia, and secondary infections in chronic bronchitis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can affect the chelation of Moxifloxacin, following mono and bidentate pathways . Additionally, the presence of other drugs can also influence the action of this compound. For example, the co-administration of this compound with other QT-prolonging agents requires further safety assessment .

Safety and Hazards

生化学分析

Biochemical Properties

Moxifloxacin isomer plays a significant role in biochemical reactions. It interacts with enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial for its antibacterial activity, as they inhibit the enzymes, thereby preventing bacterial DNA replication .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by interfering with bacterial DNA replication, which can affect cell signaling pathways, gene expression, and cellular metabolism . Its broad-spectrum antibacterial activity makes it effective against a variety of pathogens .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules such as DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA and disrupts DNA replication, exerting its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to be stable in the mobile phase for 48 hours after preparation . The drug has also been subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, in rabbit models of meningitis, treatment with Moxifloxacin resulted in a dose-dependent reduction in bacterial density in the cerebrospinal fluid .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is mainly metabolized to an N-sulphate (M1) and an acyl-glucuronide (M2), both of which are pharmacologically inactive . This metabolism occurs via Phase II reactions, with no P450 metabolism involved .

Transport and Distribution

This compound is transported and distributed within cells and tissues effectively. It has excellent bioavailability and shows good distribution to saliva, interstitial fluids, and lung tissues .

Subcellular Localization

Given its mechanism of action, it is likely to localize in the cytoplasm where it can interact with its target enzymes, DNA gyrase and topoisomerase IV .

特性

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABPRXSRWADJSP-BZNIZROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

268545-13-7 | |

| Record name | Moxifloxacin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOXIFLOXACIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

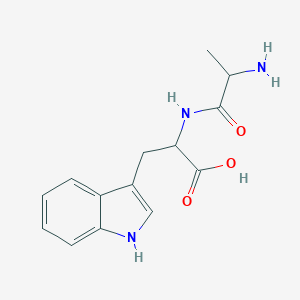

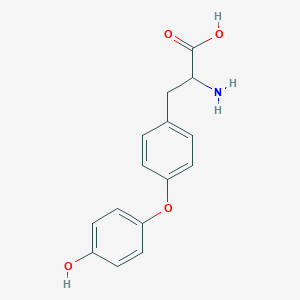

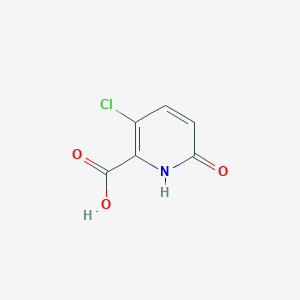

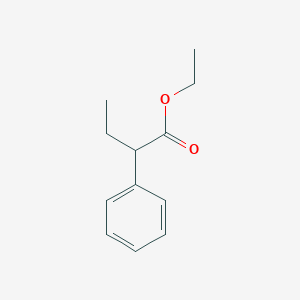

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)

![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)